Myrmicarin 215A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

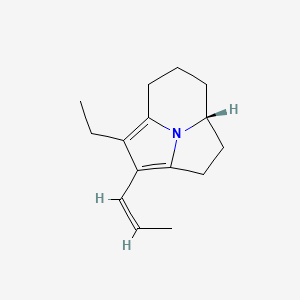

Myrmicarin 215A, also known as this compound, is a useful research compound. Its molecular formula is C15H21N and its molecular weight is 215.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Total Synthesis of Myrmicarins

Myrmicarin 215A has been synthesized using various methodologies that highlight its structural complexity and stereochemistry. A notable approach is the enantioselective total synthesis involving key transformations such as palladium-catalyzed reactions and regioselective Friedel-Crafts reactions. These methods allow for the production of optically active samples of this compound with high purity and yield .

Dimerization Studies

Research has shown that this compound can undergo acid-promoted dimerization to form more complex structures. For instance, studies have explored the dimerization pathways of related compounds like Myrmicarin 215B, which may provide insights into the reactivity and mechanism involved in forming this compound derivatives . The sensitivity of these compounds to environmental conditions necessitates careful handling and innovative synthetic strategies to stabilize them during experimentation.

Pharmacological Applications

Biological Activity

The myrmicarin alkaloids, including this compound, have been investigated for their biological activities. Preliminary studies suggest that these compounds exhibit insecticidal properties, which are thought to be linked to their ability to interfere with neurotransmitter systems in target organisms . This characteristic makes them potential candidates for developing natural insecticides or pest control agents.

Potential Therapeutic Uses

While specific therapeutic applications for this compound are still under investigation, its unique chemical structure may offer opportunities in drug development. The structural motifs present in myrmicarins are reminiscent of other biologically active compounds, suggesting possible interactions with biological targets that could lead to novel therapeutic agents .

Case Study: Dimerization Mechanism

In a study examining the dimerization of Myrmicarin 215B, researchers proposed a mechanism involving protonation at specific sites leading to reactive intermediates that can form Myrmicarin 430A. This work not only elucidates the reactivity of myrmicarins but also opens avenues for exploring their derivatives as potential pharmaceutical compounds .

Studies have demonstrated that myrmicarins possess notable biological activities against certain pests. For example, research indicated that extracts containing myrmicarins showed significant insecticidal effects, prompting further exploration into their use as environmentally friendly pesticides .

Summary Table: Key Characteristics and Applications

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Source | Poison gland secretion of Myrmicaria opaciventris |

| Synthesis Methods | Enantioselective total synthesis, acid-promoted dimerization |

| Biological Activity | Insecticidal properties |

| Potential Applications | Natural insecticides, pharmaceutical development |

Eigenschaften

Molekularformel |

C15H21N |

|---|---|

Molekulargewicht |

215.33 g/mol |

IUPAC-Name |

(7R)-2-ethyl-3-[(Z)-prop-1-enyl]-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene |

InChI |

InChI=1S/C15H21N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h3,6,11H,4-5,7-10H2,1-2H3/b6-3-/t11-/m1/s1 |

InChI-Schlüssel |

XHXBPJIMQMOKPK-ZTYXWKCZSA-N |

Isomerische SMILES |

CCC1=C2CCC[C@H]3N2C(=C1/C=C\C)CC3 |

Kanonische SMILES |

CCC1=C2CCCC3N2C(=C1C=CC)CC3 |

Synonyme |

myrmicarin myrmicarin 215A myrmicarin 215B myrmicarin 217 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.